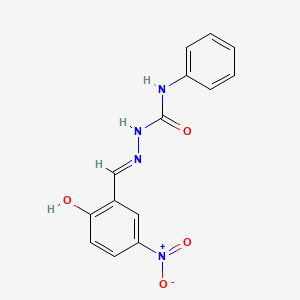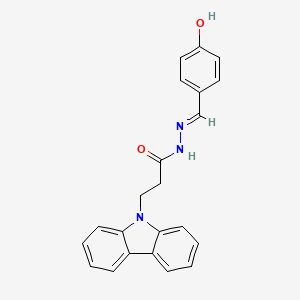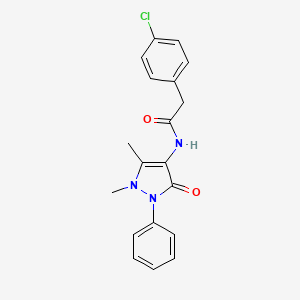
2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone (HNPN) is a semicarbazone derivative that has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. HNPN is a yellow crystalline solid that is soluble in organic solvents and shows good stability under normal laboratory conditions.
Wirkmechanismus
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is not fully understood. However, it has been proposed that 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone exerts its anti-tumor and anti-viral effects through the inhibition of DNA and RNA synthesis. 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has also been found to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery. 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is also relatively easy to synthesize and shows good stability under normal laboratory conditions. However, one of the limitations of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the investigation of the mechanism of action of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone, which may provide insights into its potential applications in drug discovery. Additionally, the development of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone-based materials for various applications, such as sensors and catalysis, is an area of growing interest.
Synthesemethoden
2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone can be synthesized through the reaction of 2-hydroxy-5-nitrobenzaldehyde with N-phenylsemicarbazide in the presence of a suitable catalyst. The reaction can be carried out under mild conditions and yields a high purity product. The synthesis of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been optimized through various methods, including solvent selection, reaction temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a broad spectrum of biological activities, including anti-tumor, anti-viral, and anti-inflammatory properties. 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-viral activity against herpes simplex virus type 1 and type 2.
Eigenschaften
IUPAC Name |
1-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-13-7-6-12(18(21)22)8-10(13)9-15-17-14(20)16-11-4-2-1-3-5-11/h1-9,19H,(H2,16,17,20)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGGWSNMOYBZBJ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B6118261.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6118269.png)
![1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6118277.png)
![1-ethyl-4-[(4-isopropoxybenzoyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B6118282.png)
![3-[1-(methoxyacetyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6118285.png)



![N-(4-ethoxyphenyl)-N'-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6118314.png)
![2-(2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6118321.png)
![ethyl 2-{[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6118329.png)
![N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6118332.png)
![3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6118350.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6118362.png)